molecular formula C21H20N2O2S B2570428 N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide CAS No. 324758-95-4

N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

Cat. No.: B2570428
CAS No.: 324758-95-4
M. Wt: 364.46
InChI Key: BZMWWNKSRKUREO-UHFFFAOYSA-N
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Description

N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiazole ring fused with a phenoxybenzamide moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.

    Coupling with Phenoxybenzamide: The final step involves coupling the benzothiazole derivative with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution with sodium methoxide in methanol or electrophilic substitution with bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide involves interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.

    Affecting Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide can be compared with other benzothiazole derivatives and phenoxybenzamides:

    Similar Compounds: Benzothiazole, 4-phenoxybenzamide, 2-aminothiophenol derivatives.

    Uniqueness: The combination of the benzothiazole ring with the phenoxybenzamide moiety imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-14-7-12-19-18(13-14)22-21(26-19)23-20(24)15-8-10-17(11-9-15)25-16-5-3-2-4-6-16/h2-6,8-11,14H,7,12-13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMWWNKSRKUREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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